N-(2-methoxyethyl)pyrimidin-2-amine represents a privileged substructure in modern medicinal chemistry, specifically within the design of ATP-competitive kinase inhibitors.[1] This molecule combines a 2-aminopyrimidine core (a proven hinge-binding motif) with a 2-methoxyethyl tail (a non-ionic solubilizing group).[1]
This technical guide delineates the physicochemical properties, synthetic pathways, and pharmacological utility of this scaffold. It is designed for medicinal chemists requiring a robust understanding of this moiety's role in Structure-Activity Relationship (SAR) optimization and its practical synthesis in the laboratory.[1]
Chemical Identity & Physicochemical Profile
The molecule consists of an electron-deficient pyrimidine ring substituted at the C2 position by a secondary amine.[1] The amine nitrogen is alkylated with an ethyl ether chain.
Structural Specifications
Property
Data
Notes
IUPAC Name
N-(2-methoxyethyl)pyrimidin-2-amine
Molecular Formula
C₇H₁₁N₃O
Molecular Weight
153.18 g/mol
Fragment-like (Rule of 3 compliant)
H-Bond Donors
1 (Exocyclic NH)
Critical for Hinge Interaction
H-Bond Acceptors
3 (N1, N3, Ether O)
N1 is the primary acceptor
cLogP
~0.4 - 0.8
Highly amenable to oral bioavailability
pKa (Calculated)
~3.5 - 4.0 (Pyrimidine N)
Weakly basic due to delocalization
Solubility & Metabolic Stability
The 2-methoxyethyl group is a strategic bioisostere for simple alkyl chains (e.g., propyl or butyl).[1]
Solubility: The ether oxygen acts as a weak hydrogen bond acceptor, disrupting crystal lattice energy and interacting with aqueous solvent, thereby enhancing solubility compared to the all-carbon analog.[1]
Metabolism: While susceptible to O-dealkylation by CYP450 isoforms, the terminal methyl ether is generally more stable than terminal hydroxyls, which are prone to rapid glucuronidation.[1]
Synthetic Architecture
The synthesis of N-(2-methoxyethyl)pyrimidin-2-amine relies on Nucleophilic Aromatic Substitution (
) .[1] The electron-deficient nature of the pyrimidine ring (specifically the 2- and 4-positions) makes it susceptible to nucleophilic attack by the primary amine of 2-methoxyethylamine.[1]
Reaction Mechanism
Addition: The lone pair of the amine attacks the C2 position of the pyrimidine.
Meisenheimer Complex: Formation of a resonance-stabilized anionic intermediate.[1]
Elimination: Loss of the leaving group (typically Chloride) and re-aromatization.[1]
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic workflow for the preparation of the target scaffold.
Experimental Protocol
Objective: Synthesis of N-(2-methoxyethyl)pyrimidin-2-amine from 2-chloropyrimidine.
Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting material (Rf ~0.[1]7) should disappear, and a more polar spot (product) should appear.
This scaffold is primarily utilized as a Hinge Binder in kinase inhibitor discovery.[1][2]
Binding Mode Logic
In the ATP-binding pocket of kinases, the adenine ring of ATP forms specific hydrogen bonds with the "hinge" region of the protein.[1] The 2-aminopyrimidine mimics this interaction:
N1 (Pyrimidine): Accepts a H-bond from the backbone amide NH of the hinge residue.[1]
C2-NH (Exocyclic): Donates a H-bond to the backbone carbonyl of the hinge residue.[1]
SAR Visualization
Figure 2: Structure-Activity Relationship (SAR) logic of the scaffold in a biological context.
Case Study: Kinase Selectivity
While the 2-aminopyrimidine core is promiscuous (binding many kinases), the N-(2-methoxyethyl) tail orients towards the solvent front (ribose binding pocket area).[1] This allows researchers to:
Improve Solubility: Without adding ionizable groups that might hinder cell permeability.[1]
Reduce Lipophilicity: Lowering LogP to prevent non-specific binding and metabolic clearance.[1]
References
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 611172-94-2 (4-Chloro derivative reference). Retrieved from [Link]
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Discusses the importance of solubilizing tails/sp3 character).
Cohen, P. (2002).[1] Protein kinases—the major drug targets of the twenty-first century? Nature Reviews Drug Discovery.[1] (Foundational text on aminopyrimidine hinge binders).
An In-Depth Technical Guide to 2-(2-methoxyethylamino)pyrimidine
Prepared by: Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-(2-methoxyethylamino)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discover...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(2-methoxyethylamino)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs and biologically active molecules.[1][2] This document details the chemical identity, synthesis, physicochemical properties, and potential therapeutic applications of the title compound. The content herein is structured to provide researchers, scientists, and drug development professionals with a foundational understanding and practical insights into this specific 2-aminopyrimidine derivative.
Chemical Identity and Structure
While 2-(2-methoxyethylamino)pyrimidine is not extensively cataloged in major chemical databases, its structure can be confidently inferred from its IUPAC name. The core consists of a pyrimidine ring substituted at the 2-position with an amino group, which is further functionalized with a 2-methoxyethyl chain.
Molecular Identifiers
The canonical SMILES, InChI, and InChIKey have been computationally generated based on the compound's structure. These identifiers are crucial for unambiguous database searching and in silico modeling.
The 2D structure of 2-(2-methoxyethylamino)pyrimidine highlights the key functional groups: the π-deficient pyrimidine ring and the flexible, hydrogen-bond-accepting 2-methoxyethyl side chain.
Caption: 2D structure of 2-(2-methoxyethylamino)pyrimidine.
Synthesis and Characterization
The synthesis of 2-substituted aminopyrimidines is a well-established field in organic chemistry. The most direct and industrially scalable approach for synthesizing the title compound is through nucleophilic aromatic substitution (SNAr).
Rationale for Synthetic Strategy
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[3] This π-deficiency makes the carbon atoms, particularly at the 2-, 4-, and 6-positions, susceptible to attack by nucleophiles. A halogen, such as chlorine, at the 2-position serves as an excellent leaving group, facilitating the SNAr reaction. 2-Chloropyrimidine is a readily available and highly reactive starting material for this purpose.[4][5] The reaction with a primary amine, 2-methoxyethylamine, proceeds efficiently, often without the need for transition-metal catalysts that can be costly and introduce contaminants.[6]
Proposed Synthetic Workflow
The synthesis can be performed as a one-step reaction. The workflow involves the reaction of the starting materials, followed by workup and purification to yield the final product.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from general methods for the amination of 2-chloropyrimidine.[5][7]
Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloropyrimidine (1.0 eq) in a suitable solvent (e.g., water, NMP, or ethanol).
Addition of Amine and Base : Add 2-methoxyethylamine (1.1-1.2 eq) to the solution. Subsequently, add a base such as triethylamine (Et3N) or potassium carbonate (K2CO3) (2.0 eq) to act as an acid scavenger for the HCl generated during the reaction.
Reaction Execution : Heat the reaction mixture to 80-100 °C. The causality for heating is to provide sufficient activation energy to overcome the barrier for the SNAr reaction, ensuring a reasonable reaction rate.
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloropyrimidine) is consumed.
Workup : Upon completion, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, concentrate the mixture under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove inorganic salts and water-soluble impurities.
Purification and Validation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure 2-(2-methoxyethylamino)pyrimidine. The structure and purity of the final compound must be validated using analytical techniques such as NMR (¹H and ¹³C) and Mass Spectrometry (MS).
Physicochemical and Biological Properties
The properties of pyrimidine derivatives are highly dependent on their substitution patterns.[8] The introduction of the 2-(2-methoxyethylamino) group is expected to influence solubility, lipophilicity, and target-binding capabilities.
Physicochemical Data (Predicted)
The following properties are estimated using computational models and provide a baseline for experimental design.
Property
Predicted Value
Rationale / Implication
LogP
~0.5 - 1.5
Indicates moderate lipophilicity, which is often favorable for oral bioavailability.
Aqueous Solubility
Moderately Soluble
The pyrimidine nitrogens and ether oxygen can act as hydrogen bond acceptors, enhancing water solubility.
pKa (most basic)
~3.5 - 4.5
The pyrimidine ring nitrogens are weakly basic. This value influences the ionization state at physiological pH.[3]
Topological Polar Surface Area (TPSA)
~57 Ų
Suggests good potential for cell membrane permeability and oral absorption.
Biological Profile and Therapeutic Potential
The 2-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities.[1][9] Derivatives have been developed as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[10][11]
Antimicrobial Activity : 2-aminopyrimidine derivatives have shown significant potential as antimicrobial agents, in some cases helping to modulate biofilm formation and suppress resistance in strains like MRSA.[9][12] The specific activity of 2-(2-methoxyethylamino)pyrimidine would need to be determined experimentally, but its structural class is promising.
Kinase Inhibition : The 2-aminopyrimidine core is central to several approved kinase inhibitors (e.g., Imatinib). The nitrogen atoms of the pyrimidine ring often form key hydrogen bonds within the ATP-binding pocket of kinases. The 2-substituent can be tailored to occupy adjacent hydrophobic pockets, conferring potency and selectivity.
CNS Activity : The moderate polarity and size of this molecule suggest it could be a candidate for CNS-targeting drugs, provided it can cross the blood-brain barrier.
Conclusion
2-(2-methoxyethylamino)pyrimidine is a synthetically accessible molecule built upon a pharmacologically validated pyrimidine core. Its structure offers a blend of properties—aromaticity, hydrogen bonding capacity, and moderate lipophilicity—that are desirable in modern drug discovery. While specific biological data for this exact compound is sparse in the public domain, the extensive research on related 2-aminopyrimidines provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the areas of oncology and infectious diseases. This guide provides the foundational chemical knowledge required for its synthesis and further exploration.
References
Yadav, P., & Singh, R. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. GSC Biological and Pharmaceutical Sciences, 27(2), 149-158.
Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786.
Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5).
ResearchGate. (n.d.). Synthesis of substituted 2-aminopyrimidine Schiff bases. Retrieved from [Link]
Melander, R. J., et al. (2012).
Bakunov, S. A., et al. (2010). A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of Organic Chemistry, 75(1), 203-214.
RSC Publishing. (n.d.). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. Retrieved from [Link]
Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. National Center for Biotechnology Information. Retrieved from [Link]
Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]
Bakunov, S. A., et al. (2008). A divergent synthesis of substituted 2-aminoimidazoles from 2-aminopyrimidines. PubMed. Retrieved from [Link]
ResearchGate. (n.d.). In-vitro Antibacterial activity of 2-amino pyrimidine derivatives. Retrieved from [Link]
Synfacts. (2024).
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. Retrieved from [Link]
ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs. Retrieved from [Link]
SYNLETT. (2012). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Thieme, 23(15), 2233-2236.
ResearchGate. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]
ResearchGate. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]
Google Patents. (n.d.). US9181223B2 - 2-aminopyrimidin-6-ones and analogs exhibiting anti-cancer and anti-proliferative activities.
PubChem. (n.d.). 2-(2-Methoxyphenyl)pyrimidine. Retrieved from [Link]
PubChem. (n.d.). 2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine. Retrieved from [Link]
CAS Common Chemistry. (n.d.). N-(1-Methylethyl)-2-pyrimidinamine. Retrieved from [Link]
PubChem. (n.d.). 2-[(2-Aminoethyl)thiomethyl]pyrimidine. Retrieved from [Link]
Solubility profile of N-(2-methoxyethyl)pyrimidin-2-amine in water vs organic solvents
The following technical guide is structured as a high-level monograph for N-(2-methoxyethyl)pyrimidin-2-amine . It synthesizes structural analysis, predicted physicochemical behavior based on validated analogs, and stand...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level monograph for N-(2-methoxyethyl)pyrimidin-2-amine . It synthesizes structural analysis, predicted physicochemical behavior based on validated analogs, and standard operating procedures (SOPs) for solubility profiling in a drug development context.
Executive Summary
N-(2-methoxyethyl)pyrimidin-2-amine (Substructure CAS Reference: 1247999-73-0 for 4-isomer analog; Core CAS: 109-12-6 for parent) represents a critical intermediate in medicinal chemistry, often serving as a scaffold for kinase inhibitors and GPCR ligands. Its structure combines a basic pyrimidine core with a polar-aprotic "glyme-like" tail.
This guide defines the solubility boundaries of this amphiphilic molecule. Unlike simple aminopyrimidines, the 2-methoxyethyl substituent disrupts crystal lattice energy (lowering melting point) and introduces an additional hydrogen-bond acceptor, significantly broadening its solvent compatibility range. This molecule exhibits a "Dual-Solubility" profile: retaining water solubility while gaining high miscibility in chlorinated and polar aprotic organic solvents.
Physicochemical Basis of Solubility
To understand the solubility behavior, we must analyze the competing intermolecular forces within the molecule.
Feature
Chemical Moiety
Solubility Impact
H-Bond Acceptor
Pyrimidine Ring Nitrogens (N1, N3)
Promotes solubility in aqueous acids (pH < pKa ~3.5) and alcohols.[1][2][3]
H-Bond Donor
Exocyclic Amine (-NH-)
Facilitates solvation in polar protic solvents (Water, MeOH).
Amphiphilicity
Methoxyethyl Chain (-CH₂CH₂OCH₃)
The ether oxygen accepts H-bonds, enhancing water solubility. The ethyl spacer adds lipophilicity, enabling solubility in DCM/EtOAc.
Lattice Energy
Asymmetric Substitution
Lowers melting point compared to 2-aminopyrimidine (MP: 126°C), likely resulting in an oil or low-melting solid, which kinetically dissolves faster.
Calculated Parameters (Predicted)
LogP (Octanol/Water): ~0.5 – 0.9 (Low lipophilicity, favors equilibrium in both phases depending on pH).
pKa (Conjugate Acid): ~3.5 – 4.0 (Protonation occurs at the ring nitrogen, not the exocyclic amine).
Topological Polar Surface Area (TPSA): ~50 Ų (Permeable, moderate polarity).
Solubility Profile: Water vs. Organic Solvents[2][3]
The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle, validated by the behavior of structural analogs (e.g., 2-aminopyrimidine, N-alkyl-aminopyrimidines).
A. Aqueous Solubility (pH Dependent)
The molecule behaves as a weak base .
Neutral pH (7.0): Moderate to High solubility. The methoxyethyl group assists solvation via hydrogen bonding with water, preventing the aggregation common in purely hydrophobic aryl-amines.
Acidic pH (< 3.0):High Solubility. Protonation of the pyrimidine ring nitrogen generates a cationic species, drastically increasing aqueous solubility (>50 mg/mL).
Basic pH (> 10.0): Reduced solubility. The molecule exists in its neutral, free-base form.
B. Organic Solvent Compatibility
Polar Protic (Methanol, Ethanol):Excellent. The amine and ether groups interact favorably with hydroxyl groups. Ideal for recrystallization or stock solutions.
Polar Aprotic (DMSO, DMF, DMAc):Excellent. Standard solvents for biological assays; solubility typically exceeds 100 mg/mL.
Chlorinated (Dichloromethane, Chloroform):Good to Excellent. The "glyme" tail provides sufficient lipophilicity to dissolve well in DCM, making it a preferred solvent for extraction from basic aqueous layers.
Non-Polar (Hexane, Heptane, Toluene):Poor. The molecule is too polar to dissolve significantly in aliphatic hydrocarbons. These solvents are effective "anti-solvents" for precipitation.
Summary Data Table
Solvent Class
Representative Solvent
Solubility Rating
Primary Interaction
Application
Aqueous
Water (pH 7)
Moderate (10-30 mg/mL)
H-Bonding
Biological Media
Aqueous
0.1 N HCl
High (>50 mg/mL)
Ionic (Protonation)
Salt Formation
Alcohol
Methanol / Ethanol
High (>100 mg/mL)
Dipole-Dipole / H-Bond
Synthesis / Transfer
Polar Aprotic
DMSO
Very High (>200 mg/mL)
Dipole-Dipole
Assay Stock
Chlorinated
Dichloromethane (DCM)
High (>50 mg/mL)
Dispersion / Dipole
Extraction / Workup
Ester
Ethyl Acetate
Moderate
Dipole-Dipole
Chromatography
Hydrocarbon
Hexane / Heptane
Insoluble (<1 mg/mL)
Induced Dipole
Precipitation / Wash
Experimental Protocols
As a Senior Scientist, you must validate these predictions. Use the following self-validating workflows.
Use this for formulation and pre-clinical data packages.
Saturation: Add excess solid to the solvent (e.g., 50 mg in 1 mL) to ensure a suspension.
Equilibrium: Shake at constant temperature (25°C) for 24 hours.
Filtration: Filter the supernatant through a 0.45 µm PTFE filter (avoid nylon, which may bind the amine).
Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve.
Workflow Visualization
The following diagram outlines the decision logic for solvent selection based on solubility results.
Caption: Logic flow for determining solubility classification and solvent suitability.
Implications for Drug Development
Synthesis & Purification[1][4][5]
Reaction Solvent: Use Ethanol or Dioxane . The compound's high solubility allows for homogeneous reaction conditions.
Work-up: Use DCM for extraction. The compound will partition into the organic layer from basic aqueous solutions (pH > 9).
Purification:
Crystallization:[4] Dissolve in minimal hot EtOAc or DCM, then slowly add Hexane or Heptane to induce precipitation.
Chromatography: Elute with DCM:MeOH (95:5). The amine may streak on silica; add 1% Triethylamine (TEA) or NH₃ to the mobile phase to sharpen peaks.
Formulation
Salt Selection: Due to the weakly basic pyrimidine ring (pKa ~3.5), forming a salt with weak acids (e.g., fumarate, tartrate) may be difficult. Strong acids (HCl, Methanesulfonic acid) are recommended to create stable, water-soluble salts for IV formulations.
Lipid Formulations: The methoxyethyl tail makes this compound a good candidate for lipid-based delivery systems (e.g., SEDDS) if aqueous solubility is insufficient for high doses.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 67268, 2-Aminopyrimidine. Retrieved February 13, 2026, from [Link][4]
Grounding: Provides the baseline solubility and pKa d
Grounding: Verifies the commercial availability and physical state (solid/oil)
Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
Grounding: Authoritative text on "glyme" effects and solubility principles in organic synthesis.
Meanwell, N. A. (2011).Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Pharmacokinetic and Safety Attributes. Chemical Research in Toxicology.
Grounding: Mechanistic explanation of how ether side chains (methoxyethyl) improve solubility and metabolic stability.
Commercial suppliers of N-(2-methoxyethyl)pyrimidin-2-amine building blocks
An In-Depth Technical Guide to the Commercial Sourcing and Application of N-(2-methoxyethyl)pyrimidin-2-amine Building Blocks For Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Commercial Sourcing and Application of N-(2-methoxyethyl)pyrimidin-2-amine Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This technical guide provides a comprehensive overview of N-(2-methoxyethyl)pyrimidin-2-amine, a crucial building block in modern medicinal chemistry. Recognizing the criticality of starting material quality and supplier reliability, this document serves as a resource for researchers and drug development professionals. It details the strategic importance of this scaffold, outlines a framework for evaluating commercial suppliers, provides standardized protocols for in-house quality control, and presents a representative synthetic application. The guide is grounded in established scientific principles and aims to bridge the gap between procurement and successful experimental execution, ensuring both reproducibility and the integrity of research outcomes.
The Strategic Importance of the 2-Aminopyrimidine Scaffold
The pyrimidine ring is a foundational heterocyclic motif in drug discovery, recognized for its prevalence in nucleobases and its ability to act as a versatile scaffold in a vast array of therapeutic agents.[1][2] Its unique physicochemical properties, including its capacity for hydrogen bonding and its role as a bioisostere for other aromatic systems, have cemented its status as a "privileged" structure in medicinal chemistry.[3] This has led to the development of numerous pyrimidine-based drugs with applications as anticancer, antiviral, and anti-inflammatory agents, among others.[2][3]
The N-(2-methoxyethyl) substituent, in particular, imparts valuable properties to the parent 2-aminopyrimidine core. The methoxyethyl group can enhance aqueous solubility and offers a hydrogen bond acceptor (the ether oxygen) and a hydrogen bond donor (the amine proton), allowing for tailored interactions within a biological target's binding site. These features are highly desirable in the design of potent and selective inhibitors, particularly for enzymes like kinases, where precise molecular recognition is paramount.[4][5] Consequently, N-(2-methoxyethyl)pyrimidin-2-amine is not merely a reagent but a strategic building block for constructing complex molecules aimed at challenging therapeutic targets.
The Commercial Supplier Landscape
The sourcing of chemical building blocks is a critical, often overlooked, step in the drug discovery workflow. The quality of the starting material directly impacts the reproducibility of synthetic procedures, the purity of the final compound, and the reliability of biological data. The commercial landscape for specialized building blocks like N-(2-methoxyethyl)pyrimidin-2-amine consists of a range of suppliers, from large-scale manufacturers to smaller, specialized chemical providers.
When selecting a supplier, researchers must consider factors beyond mere availability. These include the purity of the compound, the analytical data provided, scalability for future needs, and the reliability of the supply chain. Below is a representative summary of what researchers can expect to find when sourcing this or similar aminopyrimidine building blocks.
Supplier Example
CAS Number
Purity (Typical)
Available Quantities
Key Considerations
BLD Pharm
109-12-6 (Parent)
>98% (HPLC/GC)
1g - 1kg
Research Use Only; Check for specific derivative availability.[6]
Sigma-Aldrich
915070-01-8 (Derivative)
Varies; often sold "as-is" for discovery collections.
50mg - 5g
Buyer assumes responsibility for identity/purity confirmation.
Fisher Scientific
137583-05-2 (Derivative)
Varies by partner
1g - 25g
Acts as a distributor for various chemical producers like eMolecules.[7]
Note: The table is illustrative. Researchers must verify the exact CAS number for N-(2-methoxyethyl)pyrimidin-2-amine and its availability directly with suppliers.
A Framework for Supplier Evaluation
A systematic approach to supplier qualification is essential to mitigate risks in the research and development pipeline. The following framework and decision-making workflow can guide this process.
3.1 Purity and Analytical Documentation:
Always request a Certificate of Analysis (CoA) for the specific lot being purchased. The CoA should provide, at a minimum, the compound's identity confirmed by ¹H NMR and/or Mass Spectrometry and a purity assessment by HPLC or GC. Scrutinize the data to ensure it meets your experimental requirements.
3.2 Scalability and Lot-to-Lot Consistency:
For drug development programs, early consideration of scalability is crucial. Inquire if the supplier can manufacture larger, multi-kilogram batches and if they have processes in place to ensure consistent purity and impurity profiles between lots.
3.3 Regulatory and Safety Documentation:
Ensure the supplier provides a comprehensive Safety Data Sheet (SDS) that complies with current regulations. This is vital for laboratory safety and proper chemical handling.
Caption: Workflow for qualifying a chemical building block supplier.
In-House Quality Control: Validating Your Building Block
Upon receipt of the building block, independent verification is a best practice to ensure trustworthiness in your experimental results.
Protocol: Identity Confirmation via ¹H NMR Spectroscopy
This protocol confirms the chemical structure of the purchased N-(2-methoxyethyl)pyrimidin-2-amine.
Dissolve the sample in ~0.7 mL of the chosen deuterated solvent in a clean vial.
Transfer the solution to an NMR tube.
Acquire a ¹H NMR spectrum according to the instrument's standard operating procedure.
Data Analysis: Process the spectrum and compare the chemical shifts, multiplicities, and integrations to the expected structure. Key expected signals would include aromatic protons on the pyrimidine ring, and methylene (CH₂) and methyl (CH₃) protons from the methoxyethyl side chain.
Protocol: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
This protocol assesses the purity of the sample, identifying any potential contaminants.
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile).
Develop an appropriate gradient method (e.g., 10-90% acetonitrile in water with 0.1% TFA over 15 minutes).
Equilibrate the HPLC column with the starting mobile phase conditions.
Inject the sample solution.
Monitor the elution profile using a UV detector at a relevant wavelength (e.g., 254 nm).
Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Application in Synthesis: A Representative Protocol
N-(2-methoxyethyl)pyrimidin-2-amine is frequently used in cross-coupling reactions to synthesize more complex, biologically active molecules. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is a common method for this purpose.[8]
The following is a representative protocol for the coupling of N-(2-methoxyethyl)pyrimidin-2-amine with a generic aryl bromide, a key step in the synthesis of many kinase inhibitors.
Caption: General workflow for a Buchwald-Hartwig cross-coupling reaction.
Protocol: Palladium-Catalyzed Synthesis of an N-Aryl-N'-(2-methoxyethyl)pyrimidin-2-amine Derivative
To an oven-dried Schlenk flask, add the aryl bromide, N-(2-methoxyethyl)pyrimidin-2-amine, palladium catalyst, ligand, and base.
Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
Add anhydrous toluene via syringe.
Heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature and quench with water.
Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Conclusion
The successful integration of N-(2-methoxyethyl)pyrimidin-2-amine into drug discovery programs hinges on more than its synthetic utility. It requires a rigorous and informed approach to sourcing, validation, and application. By implementing a framework for supplier evaluation and performing diligent in-house quality control, researchers can build a foundation of trust and reproducibility. This attention to the quality of foundational building blocks is indispensable for accelerating the development of novel therapeutics and ensuring the integrity of scientific research.
References
MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]
PubMed. Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. [Link]
PMC. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
ResearchGate. SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]
MDPI. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]
MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
PMC. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]
PMC. Recent Advances in Pyrimidine-Based Drugs. [Link]
PubMed. Control of pyrimidine formation in Pseudomonas putida ATCC 17536. [Link]
PubMed. N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms. [Link]
Protocol for nucleophilic aromatic substitution (SnAr) on pyrimidines
Application Note: Strategic Protocols for Nucleophilic Aromatic Substitution ( ) on Pyrimidines Executive Summary The pyrimidine pharmacophore is ubiquitous in modern drug discovery, serving as the scaffold for countless...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Protocols for Nucleophilic Aromatic Substitution (
) on Pyrimidines
Executive Summary
The pyrimidine pharmacophore is ubiquitous in modern drug discovery, serving as the scaffold for countless kinase inhibitors (e.g., Imatinib, Dasatinib). While transition metal-catalyzed couplings (Buchwald-Hartwig) are powerful, Nucleophilic Aromatic Substitution (
) remains the preferred industrial method due to its atom economy, scalability, and avoidance of heavy metals.
However,
on pyrimidines is often deceptively simple. Issues such as regioselectivity (C2 vs. C4) , hydrolysis , and sluggish reactivity with electron-rich nucleophiles frequently derail campaigns. This guide moves beyond textbook definitions to provide a field-proven framework for controlling these variables.
Mechanistic Architecture & Regioselectivity
To master the protocol, one must master the mechanism. The reaction proceeds via an Addition-Elimination pathway.[1][2] The rate-determining step is typically the formation of the anionic Meisenheimer complex (addition), not the expulsion of the leaving group.
The "Element Effect"
Contrary to
/ reactions, fluoride is often the superior leaving group in (F >> Cl ≈ Br > I).[1] The high electronegativity of fluorine inductively stabilizes the transition state of the rate-determining nucleophilic attack.
Strategic Implication: If a chloropyrimidine is unreactive, switching to a fluoropyrimidine is often more effective than raising the temperature.
The Regioselectivity Rule (C4 vs. C2)
In 2,4-dichloropyrimidine, nucleophilic attack predominantly occurs at the C4 position .
Sterics: The C2 position is flanked by two ring nitrogens, creating a tighter steric corridor than C4.
Electronics: The LUMO coefficient is typically higher at C4. Furthermore, the nitrogen lone pairs at N1 and N3 exert repulsive forces on the incoming nucleophile at C2.
Exception: The presence of bulky substituents at C5 or specific solvent interactions (e.g., hydrogen bonding at N3) can sometimes erode this selectivity or even invert it.
Visualization: Mechanism and Selectivity Pathway
Figure 1: Mechanistic pathway highlighting the kinetic preference for C4 substitution in 2,4-dihalopyrimidines.
Critical Reaction Parameters
The choice of solvent and base dictates the reaction outcome more than temperature.
Parameter
Standard Conditions
Advanced/Modern Conditions
Mechanistic Insight
Solvent
DMF, DMSO, NMP
HFIP (Hexafluoroisopropanol) , n-BuOH
HFIP acts as a H-bond donor, activating the leaving group and stabilizing the anionic intermediate [1].
Base
, , DIPEA
None (in HFIP) or Acid Catalysis (HCl)
For weak nucleophiles (anilines), acid catalysis protonates the pyrimidine N, dramatically lowering the LUMO energy [2].
Leaving Group
Chloride (-Cl)
Fluoride (-F) , Sulfone ()
Sulfones are excellent LGs for introducing difficult nucleophiles but require oxidation of the precursor sulfide.
Temp
80–120 °C
0–25 °C (with HFIP/F-substrate)
Lower temperatures are crucial for maintaining regioselectivity in di-halo systems.
Experimental Protocols
Protocol A: Regioselective C4-Amination of 2,4-Dichloropyrimidine
Target: Mono-substitution at the C4 position with high selectivity.
Preparation: Dissolve 2,4-dichloropyrimidine (1.0 g, 6.7 mmol) in IPA (10 volumes, 10 mL). Cool the solution to 0 °C using an ice bath.
Why: Kinetic control is essential here. At room temperature or heat, the rate difference between C4 and C2 attack diminishes.
Addition: Add DIPEA (1.2 equiv). Then, add the amine nucleophile dropwise over 15 minutes.
Why: Slow addition keeps the local concentration of nucleophile low, discouraging the second substitution event.
Reaction: Stir at 0 °C for 2 hours. Monitor by TLC or LCMS.
Checkpoint: You should see the mono-substituted product. If starting material remains after 4h, allow to warm slowly to Room Temperature (RT). Do not heat.
Workup:
Pour the mixture into water (50 mL). The product often precipitates. Filter and wash with cold water.
If no precipitate: Extract with EtOAc (3x), wash with brine, dry over
.
Purification: Recrystallization from EtOH/Water is preferred over chromatography to remove trace bis-substituted byproducts.
Protocol B: Accelerated Amination using HFIP (The "Green" Booster)
Target: Reaction of electron-deficient or sterically hindered amines (e.g., electron-poor anilines) that fail under standard conditions.
Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (Concentration: 0.2 - 0.5 M)
Procedure:
Setup: In a sealed vial, combine the chloropyrimidine and the aniline.
Solvent: Add HFIP.[6][7] No base is required for neutral amines.
Why: HFIP is slightly acidic (
~9) and strongly ionizing. It activates the pyrimidine via H-bonding to the ring nitrogens and the leaving group, effectively catalyzing the reaction without exogenous acid [3].
Reaction: Stir at RT (25 °C). If no reaction after 1h, heat to 50 °C.
Note: Reactions in HFIP are often 10-100x faster than in DMF/Dioxane.
Workup: Evaporate the HFIP (it is volatile, bp 58 °C). The residue can often be purified directly or subjected to a basic wash (
) to remove trace acid before extraction.
Troubleshooting & Optimization Logic
If the standard protocols fail, use this logic tree to diagnose the failure mode.
Figure 2: Decision matrix for troubleshooting common
failures.
Common Pitfalls Table:
Observation
Root Cause
Corrective Action
Hydrolysis (Product is -OH)
Wet solvent or hygroscopic base (, ).
Use anhydrous DMF/DMSO. Switch to organic bases (DIPEA, TEA) or mild inorganic bases ().
Bis-substitution
Excess nucleophile or temp too high.
Reduce nucleophile to 0.95 equiv. Add nucleophile slowly at 0 °C.
Ensure base is in excess (2-3 equiv) to scavenge HCl.
References
HFIP Acceleration: Colomer, I., et al. "Hexafluoroisopropanol as a distinct solvent for the SNAr reaction of electron-deficient aromatic chlorides." Chemical Communications, 2016.
Acid Catalysis: Roh, H., et al. "Acid-Catalyzed Nucleophilic Aromatic Substitution of Pyrrolopyrimidines." Journal of Organic Chemistry, 2012.
Regioselectivity Mechanisms: Luo, Y., et al. "Regioselectivity of SNAr Reactions of 2,4-Dichloropyrimidines."[8] Journal of Organic Chemistry, 2005.
General Review: Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 2011.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Performance Buchwald-Hartwig N-Arylation of N-(2-methoxyethyl)pyrimidin-2-amine
Executive Summary & Strategic Rationale
N-(2-methoxyethyl)pyrimidin-2-amine represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors (e.g., CDK, JAK, and EGFR families). The methoxyethyl side chain is strategically employed to improve aqueous solubility and metabolic stability (ADME properties) compared to simple alkyl chains.
However, incorporating this moiety via Buchwald-Hartwig amination presents a Triad of Catalytic Challenges :
Electronic Deactivation: The electron-deficient pyrimidine ring significantly reduces the nucleophilicity of the exocyclic amine compared to standard anilines or alkyl amines.
Chelation Poisoning: The ether oxygen in the 2-methoxyethyl tail can act as a hemilabile ligand, potentially forming a stable 5-membered chelate with the Palladium(II) center, creating an off-cycle resting state that retards turnover.
Steric Bulk: As a secondary amine, the nucleophilic attack on the Pd(II) center is sterically more demanding than for primary amines.
This guide provides a self-validating protocol using Third/Fourth Generation (G3/G4) Palladacycles to overcome these barriers, ensuring high yields and reproducibility in drug discovery workflows.
Mechanistic Insight: The Chelation Effect[1]
To optimize this reaction, one must understand the specific behavior of the substrate within the catalytic cycle. Unlike simple amines, N-(2-methoxyethyl)pyrimidin-2-amine introduces a competitive binding mode.
Key Insight: The methoxy oxygen can displace weak ligands or occupy open coordination sites on the electrophilic Pd(II) intermediate. We utilize bulky biaryl phosphine ligands (specifically RuPhos or BrettPhos ) not just to facilitate reductive elimination, but to sterically crowd the metal center, preventing the formation of the unproductive N,O-chelate.
Figure 1: Catalytic cycle highlighting the competitive chelation trap specific to methoxyethyl-substituted amines. Bulky ligands are required to force the equilibrium away from the trap.
Experimental Protocol
Reagent Selection Matrix[2]
Component
Recommendation
Rationale
Catalyst
RuPhos Pd G4
RuPhos is the "Gold Standard" for secondary amines. The G4 precatalyst ensures rapid activation at low temperatures, minimizing amine decomposition.
Alternative
BrettPhos Pd G4
Use if the aryl halide is extremely hindered or if RuPhos fails. BrettPhos creates a larger binding pocket.
Base
NaOtBu
Strong base required for electron-poor amines. Promotes fast deprotonation.
Base (Alt)
K₃PO₄
Use only if the electrophile contains base-sensitive groups (e.g., esters, nitriles). Requires higher temp (100°C+).
Solvent
1,4-Dioxane or Toluene
Non-polar/weakly polar solvents discourage the coordination of the ether oxygen side-chain.
Dilute with EtOAc and filter through a pad of Celite to remove Pd black and salts.
Scavenging (Critical for Pharma): Add SiliaMetS® Thiol or QuadraPure™ resin and stir for 30 mins to remove residual Pd species (preventing false positives in biological assays).
Concentrate and purify via Flash Chromatography (typically DCM/MeOH gradients).
Troubleshooting & Optimization Logic
If the standard protocol yields <50%, apply this decision tree.
Figure 2: Logical flowchart for troubleshooting low yields. "Conversion Issue" usually implies catalyst deactivation by the amine chelate.
References
RuPhos/BrettPhos Utility: Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[2][3] Chemical Science.
Precatalyst G4 Development: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings." The Journal of Organic Chemistry.
Chelation Effects in Pd Catalysis: Portnoy, M., Ben-David, Y., & Milstein, D. (1993). "Clarification of a remarkable chelate effect leads to palladium-catalyzed base-free olefin arylation."[4] Organometallics.
Pyrimidin-2-amine Scaffolds: Zhang, S., et al. (2008). "Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst." Molecules.
Technical Support Center: Efficient Removal of 2-Methoxyethylamine from Reaction Mixtures
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the remova...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the removal of unreacted 2-methoxyethylamine from reaction mixtures. Our focus is on providing practical, field-proven insights grounded in solid scientific principles to help you overcome common purification challenges.
Introduction
2-Methoxyethylamine is a common reagent and building block in organic synthesis, valued for its primary amine functionality and ether linkage. However, its high polarity and water solubility can complicate its removal from reaction mixtures, leading to product contamination and difficulties in downstream processing. This guide offers a range of effective strategies to selectively remove this residual amine, ensuring the purity of your target compounds.
Before proceeding with any of these techniques, it is crucial to consult the Safety Data Sheet (SDS) for 2-methoxyethylamine and all other chemicals used. 2-Methoxyethylamine is a flammable, corrosive, and harmful substance that requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.[1][2][3][4][5][6]
Physicochemical Properties of 2-Methoxyethylamine
A thorough understanding of the properties of 2-methoxyethylamine is fundamental to selecting the most appropriate removal strategy.
Troubleshooting Guide: Common Scenarios and Solutions
This section addresses specific issues you might encounter during the purification process and provides step-by-step solutions.
Scenario 1: High levels of residual 2-methoxyethylamine are detected by NMR or LC-MS after a standard aqueous workup.
Cause: The basic nature of 2-methoxyethylamine allows it to partition into the organic layer during a neutral or basic aqueous workup.[8][9]
Solution: Acid-Base Extraction
This is often the most effective and straightforward method for removing basic impurities like 2-methoxyethylamine, provided your target compound is stable in acidic conditions.[8][9][10][11] The principle is to convert the amine into its protonated, water-soluble salt, which will then preferentially move into the aqueous phase.[10]
Detailed Protocol:
Dissolution: Ensure your crude reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether).
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution. Common choices include:
1 M Hydrochloric Acid (HCl)
10% aqueous Copper (II) Sulfate (useful for complexing amines, indicated by a color change in the aqueous layer)[8]
Aqueous Acetic Acid (a milder alternative that can be more effective for purging low molecular weight amines)[12]
Separation: Shake the funnel gently, venting frequently to release any pressure buildup. Allow the layers to separate completely. The protonated 2-methoxyethylamine salt will be in the lower aqueous layer (for chlorinated solvents) or the upper aqueous layer (for less dense solvents like ether). Drain and collect the organic layer.
Repeat: Perform at least two to three acidic washes to ensure complete removal of the amine.
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
Brine Wash: Finally, wash the organic layer with saturated aqueous sodium chloride (brine) to remove the bulk of the dissolved water.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your purified product.
Diagram: Acid-Base Extraction Workflow
Caption: Workflow for removing 2-methoxyethylamine via acid-base extraction.
Scenario 2: My product is acid-sensitive, and acid-base extraction is not a viable option.
Cause: The desired product may contain acid-labile functional groups (e.g., certain protecting groups like Boc, acetals, or silyl ethers) that would be cleaved under acidic conditions.
Solution 1: Scavenger Resins
Scavenger resins are polymer-supported reagents designed to react with and sequester specific types of molecules from a solution.[13] For removing primary amines like 2-methoxyethylamine, several types of scavenger resins are highly effective.[14][15] This method is advantageous as the product is never exposed to harsh aqueous conditions, and purification is achieved by simple filtration.[13]
Types of Scavenger Resins for Primary Amines:
Isocyanate Resins: Highly effective for scavenging both primary and secondary amines.[16][17]
Aldehyde Resins: Particularly effective in selectively scavenging primary amines through the formation of an imine.[16][17]
Sulfonic Acid Resins: Strongly acidic resins that can scavenge most amines.[17]
Detailed Protocol:
Resin Selection: Choose a scavenger resin that is compatible with your solvent system and does not react with your desired product.
Stoichiometry: Add an excess of the scavenger resin (typically 2-5 equivalents relative to the amount of residual 2-methoxyethylamine) to the crude reaction mixture.
Incubation: Gently agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the resin and the concentration of the amine. Monitor the reaction by TLC or LC-MS to determine when the 2-methoxyethylamine has been consumed.
Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin.
Washing: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
Solution 2: Chemical Derivatization
In some cases, it may be beneficial to convert the unreacted 2-methoxyethylamine into a derivative that is more easily separated by chromatography or extraction.[18][19]
Example Protocol (Acylation):
Reagent Addition: Add an acylating agent, such as an acid chloride or anhydride (e.g., acetic anhydride or benzoyl chloride), to the crude reaction mixture. This will convert the primary amine into a less polar and less basic amide.
Reaction: Stir the mixture, possibly with a non-nucleophilic base, until the 2-methoxyethylamine is fully consumed (monitor by TLC or LC-MS).
Purification: The resulting amide derivative will have significantly different chromatographic properties from the starting amine, making it easier to separate from your desired product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Can I remove 2-methoxyethylamine by distillation?
A1: While 2-methoxyethylamine has a relatively low boiling point (90-95 °C), removal by distillation is only feasible if your product is non-volatile and thermally stable at temperatures exceeding this.[3] For many pharmaceutical compounds, this is not a practical or safe method due to the risk of product decomposition.
Q2: My reaction was run in a polar, water-miscible solvent like THF or acetonitrile. How should I proceed with an acid-base extraction?
A2: First, you will need to remove the bulk of the water-miscible solvent under reduced pressure. Then, redissolve the crude residue in a water-immiscible organic solvent (like ethyl acetate or dichloromethane) and water. You can then proceed with the acid-base extraction as described above.
Q3: I've performed an acid wash, but I'm still seeing traces of 2-methoxyethylamine. What can I do?
A3: Increase the number of acidic washes or use a slightly more concentrated acid solution (be mindful of your product's stability). Alternatively, a final purification step using a scavenger resin can be very effective at removing trace amounts of amine impurities.
Q4: How do I choose between acid-base extraction and scavenger resins?
A4: The choice depends on several factors, as summarized in the table below.
Controlling regioselectivity in 2,4-dichloropyrimidine substitution
Ticket ID: PYR-24-DCP-REGIO Subject: Controlling Regioselectivity in 2,4-Dichloropyrimidine Substitution Status: Open Assigned Specialist: Senior Application Scientist Welcome to the Technical Support Center You have rea...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: PYR-24-DCP-REGIO
Subject: Controlling Regioselectivity in 2,4-Dichloropyrimidine Substitution
Status: Open
Assigned Specialist: Senior Application Scientist
Welcome to the Technical Support Center
You have reached the Tier 3 Support for Heterocyclic Chemistry. This guide addresses the common and advanced challenges associated with the nucleophilic aromatic substitution (
) of 2,4-dichloropyrimidine (2,4-DCP) .
While 2,4-DCP is a workhorse scaffold in kinase inhibitor discovery, its dual electrophilic sites (C2 and C4) often lead to "regio-scrambling" (mixtures of isomers) or "over-reaction" (bis-substitution). This guide provides the mechanistic logic to control these outcomes and validated protocols to rescue your synthesis.
Module 1: The Mechanistic Dashboard
"Why does the reaction prefer C4?"
Before troubleshooting, you must understand the electronic bias of the system. The regioselectivity is governed by the LUMO coefficient and the Alpha-Effect .
Electronic Bias (Kinetic Control): The C4 position is significantly more electrophilic than C2.
Resonance: The nitrogen at N1 can delocalize the negative charge of the Meisenheimer intermediate formed at C4 effectively (para-like relationship).
LUMO: DFT calculations consistently show the largest LUMO coefficient at C4, making it the primary site for "soft" nucleophilic attack [1][2].
Steric Environment:
C4: Flanked by only one hydrogen (C5-H). Open for attack.
C2: Flanked by two ring nitrogens. While electronically activated, the approach is more sterically demanding, especially for bulky nucleophiles.
conditions (neutral/basic, <80°C), the nucleophile will attack C4 >90% of the time. C2 substitution usually requires displacing C4 first (sequential addition) or using specialized catalysts.
Visualizing the Decision Pathway
Figure 1: Decision logic for regiochemical outcomes. Note that C4 is the default pathway for standard amines and thiols.
Module 2: Troubleshooting Guides
Issue #1: "I am getting significant bis-substitution (2,4-disubstituted product)."
Diagnosis: The reaction has crossed from kinetic control to thermodynamic equilibration, or stoichiometry is loose.
Variable
Adjustment Strategy
Why?
Temperature
Cool it down. Run at 0°C to RT.
C4 substitution has a lower activation energy (). Higher heat provides enough energy to overcome the C2 barrier.
Stoichiometry
Use 0.95 eq. of nucleophile.
Starving the reaction prevents the highly reactive mono-product from competing for the remaining nucleophile.
Addition Rate
Slow dropwise addition.
Prevents localized high concentrations of nucleophile where bis-substitution can occur rapidly.
Issue #2: "I need to substitute C2 first (leaving C4 as Cl)."
Diagnosis: You are fighting the natural electronics of the ring.
Feasibility: Low to Medium.
Workarounds:
The "Reverse" Synthesis (Recommended): Do not start with 2,4-DCP. Purchase 2-amino-4-chloropyrimidine or 2-chloro-4-aminopyrimidine directly. This is often cheaper than the purification cost of a bad reaction.
The Tertiary Amine Hack: Recent literature suggests that reacting 2,4-DCP with tertiary amines can lead to C2 selectivity via an anomalous in situ dealkylation mechanism [3].
Palladium Catalysis: Using bulky N-heterocyclic carbene (NHC) ligands with Pd catalysts can invert selectivity to C2 for thiolation reactions [4].[1]
Issue #3: "My reaction is messy/low yield."
Diagnosis: Solvent effects or proton transfers are interfering.
Solvent Switch:
Try n-Butanol (n-BuOH): For amine nucleophiles, n-BuOH with DIPEA is a "gold standard" system. The protic solvent stabilizes the leaving group transition state via H-bonding [5].
Avoid DMF/DMSO if possible: These polar aprotic solvents accelerate both substitutions, narrowing the selectivity window between C4 and C2.
Module 3: Validated Protocols
Protocol A: High-Fidelity C4-Selective Amination
Target: Mono-substitution at C4 with >95% regioselectivity.
Reagents:
2,4-Dichloropyrimidine (1.0 eq)
Amine Nucleophile (0.95 eq)
DIPEA (Diisopropylethylamine) (1.1 eq)
Solvent: Isopropyl Alcohol (IPA) or n-Butanol (0.2 M concentration)
Step-by-Step:
Dissolve: Dissolve 2,4-DCP in IPA. Cool the solution to 0°C (ice bath).
Premix: In a separate vial, mix the Amine (0.95 eq) and DIPEA.
Add: Add the Amine/Base mixture dropwise to the pyrimidine solution over 15–30 minutes.
Tip: Do not rush. A syringe pump is ideal for scale-up.
Monitor: Stir at 0°C for 1 hour. Check LCMS.
Checkpoint: If starting material remains, warm slowly to RT. Do not heat above 40°C.
Workup: Evaporate solvent. The mono-substituted product often precipitates upon addition of water.
Protocol B: Sequential Functionalization (C4 then C2)
Target: Creating an unsymmetrical 2,4-diaminopyrimidine.
Workflow:
Step 1 (C4): Execute Protocol A. Isolate the product. Purification is critical here —remove any bis-byproduct or unreacted amine before Step 2.
Step 2 (C2):
Dissolve the C4-substituted intermediate in DMSO or NMP (higher boiling point required).
Add the second amine (1.2–1.5 eq) and excess base (TEA or K2CO3, 2.0 eq).
Heat: This step requires energy. Heat to 80–120°C .
Note: The C2 chlorine is deactivated by the electron-donating group now present at C4. Forcing conditions are required.
Module 4: Comparative Data (Solvent Effects)
The choice of solvent dramatically impacts the regioselectivity ratio (C4:C2).
Solvent Class
Examples
C4:C2 Selectivity
Reaction Rate
Recommended For
Polar Protic
IPA, n-BuOH, EtOH
High (20:1 to >50:1)
Moderate
Standard Aminations
Polar Aprotic
DMF, DMSO, NMP
Low to Moderate (5:1)
Fast
Difficult substrates only
Non-Polar
DCM, Toluene
Moderate
Slow
Acid-sensitive substrates
Ethereal
THF, Dioxane
Good (10:1)
Moderate
Low-temp reactions (-78°C)
References
WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[2][3] Link
BenchChem. (2025).[4] Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center.Link
Barrett, C. J., et al. (2025). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.[4] Link
Neufeldt, S. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.[5][1][6] American Chemical Society.[1] Link
GuideChem. (2025). What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?Link
Comparative Guide: Crystal Structure Analysis of N-(2-methoxyethyl)pyrimidin-2-amine Derivatives
Executive Summary This guide provides a technical analysis of the solid-state architecture of N-(2-methoxyethyl)pyrimidin-2-amine derivatives. These scaffolds are critical in medicinal chemistry, particularly as kinase i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of the solid-state architecture of N-(2-methoxyethyl)pyrimidin-2-amine derivatives. These scaffolds are critical in medicinal chemistry, particularly as kinase inhibitors (e.g., PLK4, CDK) where the aminopyrimidine core acts as a hinge binder and the methoxyethyl tail modulates solubility and metabolic stability.[1] This document compares the crystallographic behavior of this scaffold against structural analogs (alkyl derivatives and pyridine isosteres) to aid researchers in rational drug design.[1]
Structural Significance & Mechanistic Grounding
The N-(2-methoxyethyl)pyrimidin-2-amine scaffold presents a unique crystallographic challenge due to the competition between the rigid aromatic core and the flexible ether tail. Understanding its packing is essential for predicting:
Bioavailability: How crystal lattice energy (driven by H-bonds) competes with solvation energy.
Target Binding: Whether the "bioactive conformation" (often folded or extended) matches the low-energy solid-state conformation.
The Core Interaction: The Dimer
The defining feature of 2-aminopyrimidine derivatives in the solid state is the formation of centrosymmetric dimers.[1]
Mechanism: The endocyclic nitrogen (N1) acts as a hydrogen bond acceptor, while the exocyclic amino group (N-H) acts as a donor.[1]
Graph Set: This forms a characteristic
ring motif (two donors, two acceptors, eight atoms in the ring).[1]
Implication: This strong dimerization often dictates the primary axis of crystal growth, creating flat ribbons or sheets that stack via
interactions.
Comparative Analysis: Performance & Properties
This section compares the target scaffold against two primary alternatives used in lead optimization: hydrophobic alkyl analogs and pyridine isosteres.[1]
Comparison A: The "Ether Effect" (Methoxyethyl vs. n-Propyl)
The substitution of a methylene unit (
) with an oxygen atom () fundamentally alters the packing landscape.
Feature
N-(2-methoxyethyl) tail
N-propyl (Alkyl) tail
Crystallographic Consequence
H-Bond Capacity
Donor + Acceptor (Ether O)
Donor Only
The ether oxygen can accept weak H-bonds (C-H...O) or strong H-bonds from solvates, altering lattice stability.
Conformation
Gauche effect often observed (O-C-C-N torsion ~60°)
Generally Anti (Zig-zag)
Methoxyethyl tails can "curl" back, potentially forming intramolecular H-bonds (5-membered ring mimic), reducing entropic penalty upon binding.
Solubility
High (Hydrophilic)
Low (Lipophilic)
Ether derivatives often crystallize as hydrates due to the oxygen's affinity for water in the lattice.[1]
Comparison B: The "Nitrogen Effect" (Pyrimidine vs. Pyridine)
Changing the core from pyrimidine (1,3-diazine) to pyridine (azine) changes the electronic landscape.[1]
Pyrimidines are less likely to crystallize as salts without strong acids.[1]
Dimerization
Symmetric
Asymmetric
Pyridine-2-amines often form chains rather than discrete dimers because they lack the second ring nitrogen to balance the H-bond network symmetrically.
Visualization of Structural Logic
The following diagram illustrates the competing forces driving the crystal packing of these derivatives: the rigid dimerization of the core versus the conformational freedom of the tail.[1]
Caption: Structural logic map showing how the pyrimidine core drives lattice stability via dimerization, while the methoxyethyl tail introduces conformational flexibility that modulates solubility.[1]
Experimental Protocol: Crystallization & Analysis
Growing X-ray quality crystals of flexible ether-linked amines is challenging due to the high entropic freedom of the tail. The following protocol utilizes a slow evaporation counter-solvent method to lock the conformation.
Phase 1: Synthesis & Purification
Reaction: React 2-chloropyrimidine with 2-methoxyethylamine (3 eq.) in ethanol at reflux (80°C) for 4 hours.
Workup: Remove solvent in vacuo.[1] Dissolve residue in DCM, wash with
Dissolve 20 mg of the derivative in 1.0 mL of absolute ethanol in a small inner vial.
Place the open inner vial inside a larger jar containing 5 mL of diisopropyl ether.
Seal the outer jar.[1] Allow to stand undisturbed at 4°C for 3-7 days.
Why this works: The slow diffusion of ether into ethanol gradually increases supersaturation, allowing the methoxyethyl tail to order itself slowly into the lattice without trapping disorder.[1]
Phase 3: Data Collection & Refinement
Temperature: Collect data at 100 K (Cryocooling is mandatory to freeze the flexible tail thermal motion).
Refinement Strategy: If the methoxyethyl tail shows disorder, model it over two positions using PART commands (in SHELX) rather than restraining it excessively.
Representative Crystallographic Data
While specific unit cells vary by exact derivative, the following table summarizes typical parameters observed for this class of compounds (derived from aminopyrimidine databases).
Parameter
Typical Value / Range
Structural Interpretation
Space Group
or
Centrosymmetric packing is favored due to the inversion-symmetric dimer.
C2-N(exo) Bond
1.34 - 1.36 Å
Indicates partial double bond character; the exocyclic N is hybridized (planar).
N...N Distance
2.95 - 3.05 Å
The H-bond length of the dimer interface ().
Torsion (C-C-O-C)
~60-70° (Gauche)
The ether oxygen often folds back toward the amine, stabilized by weak intramolecular electrostatics.[1]
References
Gokhale, N. H., et al. (2001).[1] "Crystal structures of N′-aminopyridine-2-carboximidamide derivatives." Acta Crystallographica Section E. Link
Significance: Establishes the baseline packing of pyridine/pyrimidine amine linkers.[1]
Lynch, D. E., & Jones, P. (2004).[1] "Hydrogen-bonding patterns in 2-amino-4,6-dimethoxypyrimidine." CrystEngComm. Link
Significance: Defines the
dimer motif in methoxy-substituted pyrimidines.
Ross, B. S., et al. (2005).[1] "Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives." Nucleosides, Nucleotides & Nucleic Acids. Link
Significance: Provides synthetic grounding for the methoxyethyl tail incorporation.[1]
Cunningham, I. D., et al. (1992).[1][2] "Analysis of conformation for a series of N′-pyridylformamidines." Journal of the Chemical Society, Perkin Transactions 2.[1] Link
Significance: Discusses the conformational flexibility of the ether/amine linkers.
Personal protective equipment for handling N-(2-methoxyethyl)pyrimidin-2-amine
Executive Safety Summary N-(2-methoxyethyl)pyrimidin-2-amine is a functionalized pyrimidine intermediate often utilized in kinase inhibitor synthesis.[1] While specific toxicological data for this exact CAS is often limi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
N-(2-methoxyethyl)pyrimidin-2-amine is a functionalized pyrimidine intermediate often utilized in kinase inhibitor synthesis.[1] While specific toxicological data for this exact CAS is often limited in public repositories, its structural moieties—a pyrimidine ring coupled with a methoxyethyl amine tail—dictate a strict "Universal Precaution" approach.
The Core Hazard:
The molecule combines the irritant properties of aminopyrimidines with the amphiphilic nature of glycol ether derivatives. The methoxyethyl group significantly increases lipophilicity, heightening the risk of dermal absorption and potential systemic toxicity (similar to 2-methoxyethanol metabolism).
Operational Directive:
Treat this compound as a Sensitizing Irritant with High Skin Permeability . Do not handle on open benchtops.
Hazard Identification & Risk Assessment
Based on Structural Activity Relationship (SAR) and analog data (e.g., 2-aminopyrimidine, bis(2-methoxyethyl)amine).[1]
Hazard Class
GHS Code (Projected)
Operational Implication
Acute Toxicity (Oral/Dermal)
H302 / H312
Harmful if swallowed or in contact with skin.[1] The ether linkage facilitates transport across biological membranes.
Skin Corrosion/Irritation
H315
Causes skin irritation.[2] Prolonged contact may lead to chemical burns due to basicity.
Serious Eye Damage
H319
Causes serious eye irritation.[2][3] Fine powder can cause corneal abrasion and chemical injury.
STOT - Single Exposure
H335
May cause respiratory irritation.[1][4] Inhalation of dust triggers mucosal inflammation.
Personal Protective Equipment (PPE) Matrix
This protocol uses a Redundancy Model to prevent exposure during breakthrough events.
A. Hand Protection (The Critical Barrier)
Standard nitrile gloves are insufficient for prolonged contact with solutions of this chemical. The methoxyethyl group can solvate into nitrile rubber, reducing breakthrough times.
Scenario 1: Handling Solid Powder
Primary: Nitrile Exam Gloves (minimum 5 mil / 0.12 mm).
Secondary: None required if changing immediately upon splash, but Double Gloving is recommended to visualize tears.
Technique: "Spot and Change." If powder touches the glove, change immediately.
Why: Laminate gloves have poor dexterity and are slippery. The outer nitrile glove provides grip and protects the inner liner from physical tears.
B. Respiratory Protection[2][3][4][5][6][7]
Primary Control: All operations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
Secondary (If Hood Unavailable/Maintenance):
Respirator: Half-face respirator with P100 (HEPA) cartridges for particulates.[1]
Note: If in solution with volatile solvents, add Organic Vapor (OV) cartridges.
C. Eye & Body Protection[1][2][3][5][7]
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient for powders that can drift.
Body: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt). Long pants. Closed-toe chemically resistant shoes.[1]
Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing[1]
Static Control: Organic powders often carry static charges, causing "fly-away" particles. Use an anti-static gun or ionizer bar inside the balance enclosure.
Containment: Place the analytical balance inside the fume hood. If this is impossible, use a powder containment hood or a localized snorkel extractor.
The "Boat" Technique: Do not weigh directly into a flask. Weigh into a disposable anti-static weighing boat. This prevents neck contamination of the reaction vessel.
Phase 2: Solubilization & Transfer[1]
Solvent Choice: When dissolving, add the solvent slowly down the side of the vessel to prevent "puffing" of the powder.
Rinsing: Immediately rinse the weighing boat with the reaction solvent into the reaction vessel to ensure quantitative transfer and decontamination of the boat.
Waste Segregation: Place the contaminated weighing boat immediately into a solid hazardous waste bag (sealed) inside the hood.
Phase 3: Cleanup & Decontamination[1]
Surface Wipe: Wipe the balance and surrounding area with a tissue dampened with weak acid (e.g., 1% Acetic Acid or Citric Acid) followed by water.
Chemistry: The acid neutralizes the amine residue, converting it to a water-soluble salt for easier removal.
Glove Removal: Perform "beak method" removal. Do not snap gloves. Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).
Decision Logic Diagram (PPE Selection)
Figure 1: PPE Selection Logic based on physical state and solvent carrier. Note the escalation to Laminate gloves when penetrating solvents are used.
Emergency Response & Disposal
Emergency Procedures
Event
Immediate Action
Medical Follow-up
Skin Contact
Drench. Wash with soap/water for 15 min.[1][4][5] Do NOT scrub (abrasion increases absorption).
Seek medical attention.[2][3][4][6][5][7][8] Monitor for systemic signs (nausea, dizziness).
Eye Contact
Irrigate. Use eyewash station for 15 min, holding eyelids open.
Consult ophthalmologist immediately.
Inhalation
Evacuate. Move to fresh air.[2][3][4][5][7][9] If breathing is labored, administer oxygen (trained personnel only).
Monitor for pulmonary edema (delayed onset possible).
Spill (Solid)
Dampen. Cover with wet paper towels to prevent dust. Scoop into waste container.